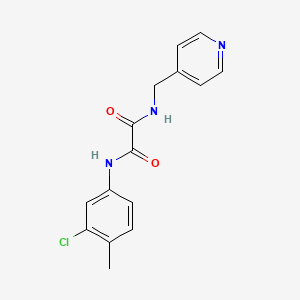![molecular formula C13H15NO4S B2722630 4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione CAS No. 338793-96-7](/img/structure/B2722630.png)
4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione is an organic compound belonging to the thiomorpholine-3,5-dione family. It is a yellow or orange crystalline solid which is soluble in water and ethanol. It has been studied for its potential applications in various fields such as organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis of Sulfur-Transfer Agents
The compound has been investigated for its use in the preparation of sulfur-transfer agents. In one study, related sulfur-containing morpholine diones were prepared from disulfides in good yields, highlighting its utility in synthesizing compounds with potential applications in chemical synthesis and possibly in pharmaceuticals where sulfur transfer is relevant (Klose, Reese, & Song, 1997).
Preparation of Heterocyclic Compounds
Another area of application is in the synthesis of heterocyclic compounds, such as furans, pyrroles, and thiophenes, which have wide applications in pharmaceuticals, agrochemicals, and materials science. A study demonstrated the successful cross-coupling reaction leading to the formation of these compounds, suggesting the potential of using related thiomorpholine diones as intermediates in organic synthesis (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).
Biological Activity Screening
A significant application area is in screening for biological activities such as hypoglycemic and anti-inflammatory effects. A specific study synthesized novel thiazolidine-2,4-diones and tested them for in vivo hypoglycemic activity and in vitro anti-inflammatory activity, indicating the potential of thiomorpholine dione derivatives in medicinal chemistry (Karumanchi, Atmakuri, Mandava, & Rajala, 2019).
Modulation of Bioimaging Properties
In bioimaging, derivatives of thiomorpholine diones have been studied for their ability to modulate the properties of classical Re(I) tricarbonyl complexes. These complexes are explored for their potential as imaging probes in biological systems, suggesting applications in diagnostic imaging and possibly in drug delivery systems (Carreño, Aros, Otero, Polanco, Gacitúa, Arratia-Pérez, & Fuentes, 2017).
Inhibition of AChE Enzyme
The compound and its derivatives have also been explored for their potential as acetylcholinesterase (AChE) inhibitors, which is crucial for developing treatments for diseases like Alzheimer's. A study synthesized and evaluated a derivative as an AChE inhibitor, providing insights into its potential therapeutic applications (Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018).
properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-17-10-4-3-9(5-11(10)18-2)6-14-12(15)7-19-8-13(14)16/h3-5H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZCVPJFDZJUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)CSCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Adamantyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2722547.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2722549.png)
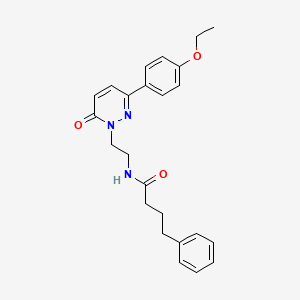
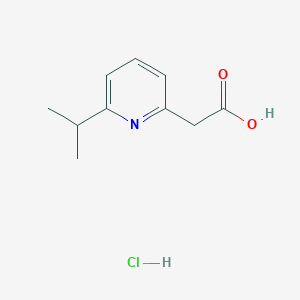
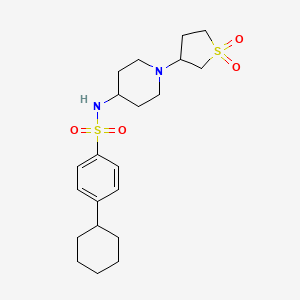
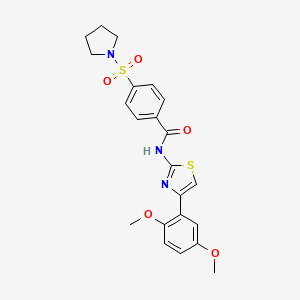
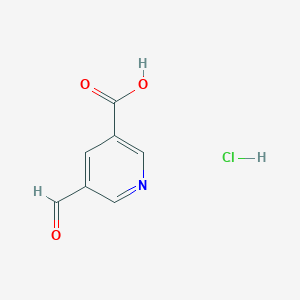
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2722561.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2722562.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2722563.png)
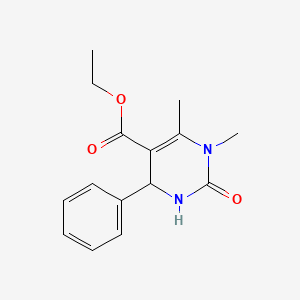
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2722567.png)
